molecular formula C8H7ClN2O B2626568 (5-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol CAS No. 867036-42-8

(5-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol

Cat. No.: B2626568
CAS No.: 867036-42-8
M. Wt: 182.61
InChI Key: FWPKZKRFVQILGE-UHFFFAOYSA-N
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Description

(5-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol is a chemical compound with the molecular formula C8H7ClN2O. It is a yellow solid at room temperature and is known for its applications in various fields of scientific research .

Preparation Methods

The synthesis of (5-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol typically involves the reaction of 5-chloro-1H-pyrrolo[2,3-c]pyridine with formaldehyde under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(5-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol undergoes various chemical reactions, including:

Scientific Research Applications

(5-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol has several applications in scientific research:

Comparison with Similar Compounds

(5-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which allows it to interact with a distinct set of molecular targets, making it a valuable compound for research and development in various scientific fields.

Biological Activity

(5-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol is a chemical compound with the molecular formula C8H7ClN2O. It has garnered attention in scientific research due to its potential biological activities, particularly as a kinase inhibitor. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

PropertyValue
Molecular FormulaC8H7ClN2O
IUPAC NameThis compound
CAS Number867036-42-8
Physical StateYellow solid

Target of Action

This compound functions primarily as a kinase inhibitor. It inhibits multiple receptor tyrosine kinases (RTKs), which are crucial for various cellular processes such as proliferation and survival. Similar compounds have shown efficacy against targets like the colony-stimulating factor-1 receptor (CSF-1R), c-KIT, and FLT3 .

Biochemical Pathways

The compound impacts several biochemical pathways:

  • Cell Proliferation : Inhibits cell growth by interfering with signaling pathways.
  • Apoptosis Induction : Promotes programmed cell death in cancer cells.
  • Angiogenesis : Affects the formation of new blood vessels, which is vital in tumor growth and metastasis.

In Vitro Studies

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : The compound showed IC50 values in the low micromolar range against breast and liver cancer cell lines, indicating potent anti-cancer properties .

Case Studies

A study focusing on related pyrrolopyridine derivatives found that modifications to the structure can enhance biological activity and solubility. For example, derivatives with specific substituents exhibited improved potency against certain cancer types while maintaining favorable metabolic stability .

Comparative Analysis

The efficacy of this compound can be compared with other known kinase inhibitors:

CompoundTarget KinasesIC50 (µM)
This compoundCSF-1R, c-KIT0.25 - 0.78
PexidartinibCSF-1R0.46
Pyrrolopyrazine DerivativesVarious RTKs0.01 - 0.177

Properties

IUPAC Name

(5-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c9-8-2-5-1-6(4-12)11-7(5)3-10-8/h1-3,11-12H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPKZKRFVQILGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(NC2=CN=C1Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Lithium aluminum hydride (105 mg, 2.77 mmol) was added in three portions to a solution of ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (410 mg, 1.83 mmol) in tetrahydrofuran (15 mL) under stirring at 0° C. under a nitrogen atmosphere. The reaction mixture was warmed to room temperature and then heated to 60° C. for 3 h. The reaction mixture was quenched by the gradual addition of hydrated sodium sulfate. The sodium sulfate was removed by filtration and washed thoroughly with tetrahydrofuran to give a yellow filtrate, which was concentrated to a brown solid. After sonication in diethyl ether for 20 minutes, the solid was collected by filtration and dried to give (5-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol (225 mg, 67%) as a brown solid: 1H NMR (300 MHz, Acetone-d6) δ4.52-4.89 (3H, m), 6.38 (1H, s), 7.47 (1H, s), 8.49 (1H, s), 10.88 (1H, br s).
Quantity
105 mg
Type
reactant
Reaction Step One
Quantity
410 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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